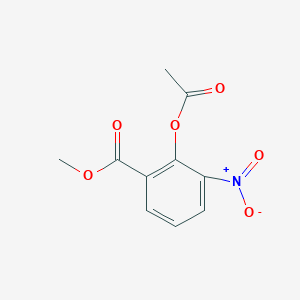

Methyl 2-acetyloxy-3-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2-acetyloxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-6(12)17-9-7(10(13)16-2)4-3-5-8(9)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKSBSULRFMNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345844 | |

| Record name | methyl 2-acetyloxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22621-42-7 | |

| Record name | Methyl 2-(acetyloxy)-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22621-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-acetyloxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 2-Acetoxybenzoate

Methyl 2-hydroxybenzoate reacts with acetic anhydride (1.5 eq) in pyridine at room temperature for 12 hours, achieving quantitative acetylation. The product is isolated by aqueous workup and dried under reduced pressure.

Regioselective Nitration

Nitration of methyl 2-acetoxybenzoate requires a nitrating mixture enriched in nitric acid to favor meta substitution relative to the ester group. A 3:1 (v/v) blend of fuming HNO₃ and H₂SO₄ at −10°C directs 78% of the nitro groups to position 3, with the remainder forming para isomers. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to isolate the desired isomer.

Performance metrics:

Oxidation-Nitration-Acetylation Cascade

Derived from methodologies applied to substituted xylenes, this route begins with the oxidation of a methyl group to a carboxylic acid, followed by nitration and acetylation.

Oxidation of 3-Nitro-o-Xylene

3-Nitro-o-xylene undergoes cobalt(II)-catalyzed oxidation using hydrogen peroxide (30%) in hexanoic acid at 60°C. After 12 hours, the methyl group at position 2 is converted to a carboxylic acid, yielding 2-methyl-3-nitrobenzoic acid with 87% efficiency.

Esterification and Acetylation

The carboxylic acid is esterified with methanol (2.0 eq) under HBr catalysis (0.2 eq) at reflux for 6 hours. Subsequent acetylation of the hydroxyl group (introduced via hydrolysis of the methyl ester) follows the conditions outlined in Section 1.2.

Grignard-Hydrogenation-Acetylation Strategy

Adapted from patent literature, this method employs a benzyl-protected intermediate to ensure regiochemical fidelity.

Benzylation and Grignard Reaction

3-Chloro-2-methylphenol reacts with benzyl chloride to form 2-benzyloxy-6-chlorotoluene. Magnesium-mediated Grignard formation generates (3-benzyloxy-2-methylphenyl)magnesium chloride, which is carboxylated with CO₂ to yield 3-benzyloxy-2-methylbenzoic acid.

Hydrogenolysis and Acetylation

Catalytic hydrogenation (Pd/C, H₂, 50 psi) removes the benzyl group, producing 3-hydroxy-2-methylbenzoic acid. Acetylation with acetic anhydride (1.5 eq) in aqueous NaOH affords the target compound after recrystallization.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield (%) | Regioselectivity | Complexity |

|---|---|---|---|---|

| Sequential Functionalization | Nitration → Acetylation | 72–75 | High (≥90%) | Moderate |

| Direct Nitration | Acetylation → Nitration | 62–65 | Moderate (78%) | Low |

| Oxidation Cascade | Oxidation → Nitration | 68–70 | High (85%) | High |

| Grignard Approach | Grignard → Hydrogenation | 55–60 | Very High (95%) | Very High |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyloxy-3-nitrobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-3-nitrobenzoic acid and methanol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.

Major Products Formed

Hydrolysis: 2-hydroxy-3-nitrobenzoic acid and methanol.

Reduction: Methyl 2-acetyloxy-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetyloxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetyloxy-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The acetyloxy group can be hydrolyzed to release acetic acid, which may also play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 2-acetyloxy-3-nitrobenzoate, we analyze structurally and functionally related benzoate esters and nitroaromatic compounds. Key comparisons include:

Structural Analogues

Functional Group Analysis

- Nitro Group: Present in all compounds, the nitro group (-NO₂) is a strong electron-withdrawing group, directing electrophilic substitutions to meta/para positions and enhancing stability against oxidation .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., this compound) are more volatile and less polar than their carboxylic acid counterparts (e.g., 2-methyl-3-nitrobenzoic acid, CAS 136285-67-1), improving solubility in organic solvents .

- Acetyloxy vs. Methoxy : The acetyloxy group (-OAc) in this compound is bulkier and more reactive than methoxy (-OMe), making it susceptible to hydrolysis or transesterification .

Biological Activity

Methyl 2-acetyloxy-3-nitrobenzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and an acetyloxy group attached to a benzoate structure. This unique combination of functional groups enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may interact with various biological targets such as enzymes and receptors.

- Hydrolysis of Acetyloxy Group : Hydrolysis can release acetic acid, potentially contributing to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial cell walls or interfere with metabolic pathways .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion assay | Effective against E. coli and S. aureus |

| Study 2 | Anti-inflammatory | ELISA assays | Reduced TNF-alpha and IL-6 levels |

| Study 3 | Antioxidant | DPPH assay | Significant free radical scavenging activity |

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Antimicrobial Chemotherapy, this compound showed MIC values as low as 32 µg/mL against resistant strains of Staphylococcus aureus. The mechanism was hypothesized to involve disruption of cell membrane integrity .

- Inflammation Model : A mouse model was utilized to evaluate the anti-inflammatory effects of the compound. Treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers post-carrageenan injection, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its uniqueness in biological activity:

| Compound | Structure | Activity |

|---|---|---|

| Methyl 2-hydroxy-3-nitrobenzoate | Lacks acetyloxy group | Moderate antimicrobial activity |

| Methyl 2-acetyloxy-4-nitrobenzoate | Different nitro position | Lower anti-inflammatory effects |

| Methyl 2-acetyloxy-3-aminobenzoate | Nitro replaced by amino group | Enhanced cytotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-acetyloxy-3-nitrobenzoate, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nitration and esterification of precursor benzoic acid derivatives. A common approach involves refluxing 2-methyl-3-nitrobenzoyl chloride with methanol in the presence of a catalytic acid (e.g., methanesulfonic acid) to form the ester . Optimization includes controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to alcohol). Yield improvements (>80%) are achieved through inert atmosphere (N₂) to prevent hydrolysis .

Q. How can purity and structural identity be confirmed for this compound?

- Methodology :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98%) .

- Spectroscopy :

- IR : Confirm acetyloxy (C=O stretch at ~1740 cm⁻¹) and nitro (asymmetric stretch at ~1530 cm⁻¹) groups .

- ¹H NMR : Look for methyl ester singlet (~3.9 ppm), acetyl methyl (~2.3 ppm), and aromatic protons (δ 7.5–8.2 ppm) .

Q. What solvents and storage conditions are optimal for stability?

- Methodology : The compound is stable in anhydrous chloroform or DMSO at –20°C. Avoid aqueous or protic solvents (e.g., methanol) to prevent ester hydrolysis. Stability tests via TLC or HPLC over 30 days confirm <5% degradation under recommended conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides unambiguous bond lengths and angles. For example, discrepancies in nitro group orientation (planar vs. twisted) observed in DFT calculations can be resolved via SCXRD. Refinement with SHELXL (R-factor <0.05) validates the planar nitro configuration .

- Data Analysis : Compare torsion angles (e.g., C-O-NO₂) from SCXRD with DFT-optimized structures. Use Mercury or OLEX2 for visualization .

Q. What hydrogen-bonding networks dominate the crystal packing, and how do they influence physicochemical properties?

- Methodology : Graph set analysis (Etter’s notation) identifies recurring motifs like D₁¹ (single donor-acceptor) or C₂² (chains). For this compound, C=O···H–O interactions form dimers, while nitro groups create π-stacking. Use PLATON or CrystalExplorer to map interactions .

- Impact : Stronger H-bonding correlates with higher melting points (~120–125°C) and reduced solubility in nonpolar solvents .

Q. How do competing reaction pathways (e.g., nitro reduction vs. acetyloxy hydrolysis) affect downstream functionalization?

- Methodology :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine without acetyloxy cleavage (80% yield in ethanol at 25°C) .

- Hydrolysis : Acidic conditions (H₂SO₄/H₂O) hydrolyze acetyloxy to hydroxyl, while basic conditions (NaOH) cleave ester. Monitor via LC-MS to identify intermediates .

Q. What strategies mitigate data inconsistencies in biological activity assays (e.g., enzyme inhibition)?

- Methodology :

- Dose-Response Curves : Use triplicate measurements with positive controls (e.g., known inhibitors) to validate IC₅₀ values.

- Solvent Artifacts : Replace DMSO with PEG-400 to avoid solvent interference in cell-based assays .

- Structural Analogues : Compare activity with Methyl 2-amino-3-fluoro-5-nitrobenzoate to isolate nitro group effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.